molecular formula C14H27KO2 B078252 Potassium myristate CAS No. 13429-27-1

Potassium myristate

Cat. No.: B078252
CAS No.: 13429-27-1
M. Wt: 266.46 g/mol
InChI Key: PYJBVGYZXWPIKK-UHFFFAOYSA-M
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Description

Potassium myristate is a potassium salt of myristic acid, a saturated fatty acid also known as tetradecanoic acid. It is commonly used in the formulation of soaps and cosmetics due to its surfactant properties. This compound appears as a white or yellowish powder and is known for its ability to form micelles, which are essential for its cleansing action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium myristate is typically synthesized through the neutralization of myristic acid with potassium hydroxide. The reaction involves dissolving myristic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water:

C13H27COOH+KOHC13H27COOK+H2O\text{C}_{13}\text{H}_{27}\text{COOH} + \text{KOH} \rightarrow \text{C}_{13}\text{H}_{27}\text{COOK} + \text{H}_2\text{O} C13​H27​COOH+KOH→C13​H27​COOK+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by saponification of fats and oils containing myristic acid. This process involves heating the fats or oils with potassium hydroxide, leading to the formation of this compound and glycerol. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure complete saponification .

Chemical Reactions Analysis

Types of Reactions: Potassium myristate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form myristic acid and potassium hydroxide.

    Oxidation: this compound can be oxidized to form myristic acid and potassium carbonate.

    Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

    Hydrolysis: Water and heat.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Substitution: Various metal salts can be used to replace the potassium ion.

Major Products Formed:

Scientific Research Applications

Potassium myristate has several scientific research applications:

Mechanism of Action

Potassium myristate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to emulsify oils and fats. This property is crucial for its cleansing action in soaps and detergents. At the molecular level, this compound forms micelles, which encapsulate oil and dirt particles, making them soluble in water and easy to wash away .

Comparison with Similar Compounds

    Sodium myristate: Similar in structure but contains sodium instead of potassium.

    Calcium myristate: Contains calcium instead of potassium, used in different applications due to its distinct properties.

    Magnesium myristate: Contains magnesium, often used in cosmetics for its emollient properties.

Uniqueness: Potassium myristate is unique due to its specific surfactant properties, which make it highly effective in forming micelles and emulsifying oils. Its potassium ion also imparts distinct solubility characteristics compared to its sodium, calcium, and magnesium counterparts .

Properties

IUPAC Name

potassium;tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJBVGYZXWPIKK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042318
Record name Potassium myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tetradecanoic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13429-27-1
Record name Potassium myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O38QT2542V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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